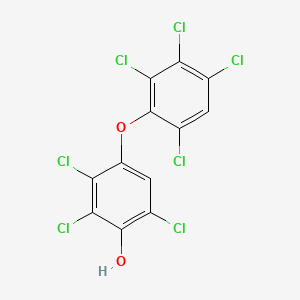

2,3,6-Trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol

Description

2,3,6-Trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol is a chlorinated phenolic dimer formed via oxidative coupling of 2,3,6-trichlorophenol (2,3,6-TCP) during enzymatic degradation by LAC-4 laccase . Its structure features a central phenol ring substituted with three chlorine atoms (positions 2, 3, and 6) and a phenoxy group at position 4, which itself is substituted with four chlorine atoms (positions 2, 3, 4, and 6). This compound is classified as a homodimer metabolite with a molecular weight of 391.8 g/mol and shares structural similarities with other polychlorinated phenolic derivatives .

Properties

CAS No. |

94888-13-8 |

|---|---|

Molecular Formula |

C12H3Cl7O2 |

Molecular Weight |

427.3 g/mol |

IUPAC Name |

2,3,6-trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol |

InChI |

InChI=1S/C12H3Cl7O2/c13-3-1-5(15)12(10(19)7(3)16)21-6-2-4(14)11(20)9(18)8(6)17/h1-2,20H |

InChI Key |

DFUJAPLNEALKPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Phenolic Precursors

The synthesis of 2,3,6-Trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol typically begins with the selective chlorination of phenolic compounds to yield the required chlorophenol intermediates.

Selective Chlorination : Chlorination of ortho- or para-chlorophenols using gaseous chlorine under controlled conditions produces trichlorophenols such as 2,3,6-trichlorophenol. The process requires careful temperature control and reaction time to minimize the formation of undesired isomers and chlorocyclohexadienones, which are unstable and lead to by-products.

Catalysts and Solvents : The chlorination is often conducted in the presence of catalysts or solvents that help in selective substitution, although the exact catalytic conditions vary depending on the starting chlorophenol.

Formation of the Phenoxy Ether Linkage

The key structural feature of the target compound is the ether linkage between two chlorinated phenol rings.

Nucleophilic Aromatic Substitution (SNAr) : The ether bond formation between 2,3,6-trichlorophenol and 2,3,4,6-tetrachlorophenol is generally achieved via nucleophilic aromatic substitution. The phenolate ion of one chlorophenol attacks the activated aromatic ring of the other, displacing a suitable leaving group (often a halogen).

Haloaryloxyalkanols as Intermediates : According to patent literature, haloaryloxyalkanols can be synthesized by reacting halogenated phenols with alkylene oxides (e.g., ethylene oxide, propylene oxide) or glycols (e.g., ethylene glycol). These intermediates can then be further reacted to form complex chlorinated phenoxy compounds.

Esterification and Further Functionalization

Propiolate Formation : Haloaryloxyalkanols can be esterified with propiolic acid derivatives (propiolic acid, propiolyl chloride, or bromide) under acidic catalysis and controlled temperature (60–150 °C) to yield propiolate esters, which may serve as intermediates for further modifications or analog synthesis.

Reaction Conditions : Esterification typically occurs in solvents that form azeotropes with water (e.g., benzene, toluene) to facilitate removal of water and drive the reaction forward. Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are used to enhance reaction rates.

Summary of Key Preparation Steps and Conditions

| Step | Reactants/Intermediates | Conditions | Notes |

|---|---|---|---|

| Selective chlorination | Ortho- or para-chlorophenol + Cl₂ (gaseous) | Controlled temperature, gaseous Cl₂ | Avoid formation of chlorocyclohexadienones |

| Ether linkage formation | 2,3,6-trichlorophenol (as phenolate) + tetrachlorophenol | Nucleophilic aromatic substitution | Requires activated aromatic ring and base |

| Haloaryloxyalkanol synthesis | Halogenated phenol + alkylene oxide/glycol | Mild heating, solvent medium | Precursor for esterification |

| Esterification | Haloaryloxyalkanol + propiolic acid derivative | 60–150 °C, acidic catalyst, azeotropic solvent | Drives formation of propiolate esters |

Research Findings and Data Integration

Patent US3097086A describes the preparation of haloaryloxyalkanols by reaction of halogenated phenols with alkylene oxides or glycols, followed by esterification with propiolic acid derivatives under acidic catalysis. This method is applicable to chlorinated phenols substituted with multiple chlorine atoms, including tetrachlorophenols and trichlorophenols, which are relevant to the target compound.

Patent EP0299892A1 emphasizes the challenges in selective chlorination of chlorophenols to produce trichlorophenols like 2,3,6-trichlorophenol. It highlights the necessity of controlling reaction conditions to minimize by-products and achieve high selectivity.

Photochemical studies on related chlorophenols (e.g., tetrachlorophenol derivatives) reveal the stability and reactivity of such compounds under irradiation, indirectly supporting the need for careful synthetic control during preparation.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated phenols, quinones, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Environmental Applications

1. Pesticide Development

The compound is utilized in developing herbicides and pesticides due to its effectiveness against a wide range of pests and weeds. Its chlorinated structure enhances its stability and efficacy as a herbicide, making it suitable for agricultural applications.

2. Environmental Monitoring

Due to its persistent nature in the environment, 2,3,6-Trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol is often analyzed in environmental studies to monitor contamination levels in soil and water. Its presence can indicate pollution from industrial sources.

| Application | Description |

|---|---|

| Herbicide Development | Effective against various pests and weeds |

| Environmental Monitoring | Used to assess contamination levels in ecosystems |

Agricultural Applications

1. Crop Protection

This compound has been extensively studied for its application in crop protection strategies. It helps manage weeds effectively while minimizing crop damage. Research indicates that it can be combined with other agrochemicals to enhance its effectiveness.

2. Soil Health

Studies have shown that chlorinated phenols can affect soil microbial communities. Understanding how 2,3,6-Trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol interacts with soil organisms is crucial for sustainable agricultural practices.

Material Science Applications

1. Polymer Production

The compound is explored as a potential additive in polymer formulations to enhance thermal stability and resistance to degradation. Its incorporation into polymers can improve their mechanical properties and longevity.

2. Coatings and Sealants

Due to its chemical stability and resistance to environmental degradation, it is also studied for use in coatings and sealants that require long-lasting performance under harsh conditions.

Case Studies

Case Study 1: Environmental Impact Assessment

A study conducted on the effects of chlorinated phenols on aquatic ecosystems revealed that compounds like 2,3,6-Trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol can bioaccumulate in aquatic organisms. This bioaccumulation poses risks to higher trophic levels and highlights the need for stringent monitoring of such compounds in industrial effluents.

Case Study 2: Agricultural Efficacy Trials

Field trials assessing the efficacy of this compound as a herbicide demonstrated significant reductions in weed populations compared to untreated controls. The trials also evaluated the impact on crop yield and soil health indicators.

Mechanism of Action

The mechanism of action of 2,3,6-Trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzyme activity, leading to antimicrobial effects. Its high degree of chlorination enhances its ability to penetrate and disrupt biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

(a) 2,3,6-Trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol vs. Other Chlorophenol Dimers

- Homodimers of 2,6-Dichlorophenol (2,6-DCP): The homodimer 2,6-dichloro-4-(2,6-dichlorophenoxy)phenol lacks chlorine substituents at positions 3 and 5 compared to the target compound. This absence reduces steric hindrance, facilitating enzymatic coupling reactions .

- Heterodimers of 2,6-DCP and 2,3,6-TCP: Heterodimers like 2,3,6-trichloro-4-(2,6-dichlorophenoxy)phenol exhibit intermediate chlorine substitution patterns, resulting in variable reactivity and environmental persistence .

(b) Comparison with Monomeric Chlorophenols

Key Observations :

Reactivity and Degradation Pathways

- Enzymatic Degradation :

LAC-4 laccase catalyzes oxidative coupling of 2,3,6-TCP to form the target compound, but the reaction is less efficient than with 2,6-DCP due to steric effects from the position-3 chlorine . - Thermal Stability: Chlorophenoxy compounds like the target dimer may decompose upon heating, releasing toxic byproducts such as dioxins or furans, similar to 2,3,4,6-TeCP .

Toxicity and Environmental Impact

Key Observations :

- Both the target compound and 2,3,4,6-TeCP are classified under the U.S. EPA’s F027 hazardous waste list due to their derivation from trichlorophenols .

Analytical Detection

Gas chromatography-mass spectrometry (GC-MS) methods used for chlorophenols (e.g., 2,3,4,6-TeCP, 2,4,6-TCP) are likely applicable to the target compound, though its higher molecular weight may require modified protocols.

Biological Activity

2,3,6-Trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol (CAS Number: 94888-11-6) is a chlorinated phenolic compound that has garnered attention due to its biological activity and potential environmental impact. This compound is structurally related to other chlorophenols and exhibits various biological effects that warrant detailed investigation.

- Molecular Formula : C₁₂H₄Cl₆O

- Molecular Weight : 392.9 g/mol

- Density : 1.676 g/cm³

- Boiling Point : 383.1°C at 760 mmHg

- Flash Point : 185.5°C

Biological Activity

The biological activity of 2,3,6-trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol can be classified into several categories:

-

Antimicrobial Activity :

- This compound has shown efficacy against a range of bacteria and fungi. Its chlorinated structure contributes to its ability to disrupt microbial cell membranes.

- Case studies indicate that compounds with similar structures exhibit significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus.

-

Endocrine Disruption :

- Research indicates that chlorinated phenols can act as endocrine disruptors. They may interfere with hormonal functions by mimicking or blocking hormones.

- A study highlighted the potential for such compounds to affect reproductive health in both humans and wildlife.

-

Toxicological Effects :

- The toxicological profile of this compound suggests potential risks associated with exposure. Studies have reported hepatotoxicity and nephrotoxicity in animal models.

- Chronic exposure can lead to developmental and reproductive toxicity.

Table of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study :

- A comparative study evaluated the antimicrobial properties of various chlorinated phenols, including 2,3,6-trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol. Results showed a notable reduction in bacterial growth at specific concentrations.

-

Endocrine Disruption Research :

- A study conducted on aquatic organisms revealed that exposure to chlorinated phenols led to altered reproductive behaviors and hormonal levels, indicating significant endocrine disruption potential.

-

Toxicology Assessment :

- In a long-term toxicity study involving rodents, exposure to this compound resulted in significant liver and kidney damage, with observed symptoms including weight loss and lethargy.

Q & A

Q. What experimental methods are used to characterize the structural properties of 2,3,6-Trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol?

To elucidate its structure, researchers employ nuclear magnetic resonance (NMR) spectroscopy for determining chlorine substitution patterns and aromatic proton environments. Mass spectrometry (MS) is critical for confirming molecular weight and fragmentation patterns, particularly given its high chlorine content. X-ray crystallography may also be applied if single crystals are obtainable. These techniques are complemented by infrared (IR) spectroscopy to identify functional groups like phenolic -OH and C-O-C linkages .

Q. How can researchers isolate 2,3,6-Trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol from environmental or reaction matrices?

Solid-phase extraction (SPE) using cartridges like OASIS HLB is effective for pre-concentration from aqueous samples. For enzymatic degradation mixtures (e.g., laccase-treated 2,3,6-TCP), liquid-liquid extraction with dichloromethane followed by silica gel chromatography can isolate the compound. Derivatization with agents like N,O-bis(trimethylsilyl)-trifluoroacetamide improves volatility for GC-based analysis .

Q. What are the primary environmental hazards associated with this compound?

The compound’s high chlorine content contributes to environmental persistence and bioaccumulation potential. It is classified under hazardous waste codes (e.g., F027) due to acute aquatic toxicity and formation of toxic byproducts during thermolysis. Regulatory frameworks like the Rotterdam Convention prohibit its use due to risks of long-term ecological damage .

Advanced Research Questions

Q. How do enzymatic degradation pathways influence the environmental fate of 2,3,6-Trichloro-4-(2,3,4,6-tetrachlorophenoxy)phenol?

White-rot fungal laccases (e.g., LAC-4 from Ganoderma lucidum) catalyze oxidative coupling of chlorophenols, forming homodimers like this compound. Key parameters include pH (optimum ~5.0), redox mediators (e.g., ABTS), and oxygen availability. While dimerization reduces acute toxicity, the persistence of these products requires further ecotoxicological assessment. Analytical methods like HPLC-UV and LC-MS/MS are critical for tracking degradation intermediates .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies often arise from variations in impurity profiles (e.g., dioxins in synthesis byproducts) and test conditions (e.g., pH affecting bioavailability). Standardized protocols using pure samples and controlled environments are recommended. Comparative studies across model organisms (e.g., Daphnia magna vs. fish) and endpoints (e.g., LC50 vs. genotoxicity) can clarify context-dependent effects .

Q. What methodological optimizations are required for GC-MS quantification of trace levels in complex matrices?

Key considerations include:

- Derivatization : Trimethylsilylation enhances volatility and detector response.

- Matrix Cleanup : Dual-column SPE (e.g., HLB followed by Florisil) minimizes co-extractive interference.

- Detection : Selected-ion monitoring (SIM) for m/z ratios corresponding to molecular ions (e.g., [M-Cl]+ fragments).

- Validation : Use isotopically labeled surrogates (e.g., ¹³C₆-analogs) to correct recovery rates. Method detection limits (MDLs) <1 ng/L are achievable .

Q. How can computational modeling predict the compound’s interaction with biological macromolecules?

Molecular docking studies using software like AutoDock Vina can simulate binding to enzymes (e.g., cytochrome P450) or DNA. Density functional theory (DFT) calculations assess electronic properties influencing reactivity. In vitro assays (e.g., fluorescence quenching for protein binding) validate predictions. Such workflows integrate structural data from NMR/MS with toxicity endpoints .

Methodological Tables

Q. Table 1. Key Analytical Parameters for GC-MS Detection

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.